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FT-1101

Cat. No.: B1192881
Attention: For research use only. Not for human or veterinary use.
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Description

FT-1101 is a small molecule bromodomain and extra-terminal motif (BET) inhibitor developed for investigative cancer research . It functions by potently inhibiting all four members of the BET protein family (BRD2, BRD3, BRD4, and BRDT), with additional activity against select non-BET bromodomains such as CECR2 and BRD9 . This mechanism allows it to disrupt the binding of BET proteins to acetylated lysine residues on histones, thereby interfering with critical oncogenic transcriptional programs . A key research value of this compound lies in its potent anti-proliferative activity demonstrated across a broad panel of human leukemia cell lines . In vivo studies have shown that it can achieve superior tumor growth inhibition compared to other BET inhibitors like JQ1 . In a Phase 1 clinical trial for relapsed/refractory acute myeloid leukemia/myelodysplastic syndrome (AML/MDS) and non-Hodgkin lymphoma (NHL), this compound demonstrated an acceptable safety profile and pharmacodynamic activity consistent with its intended mechanism, including suppression of CCR1 and upregulation of HEXIM1 mRNA expression . The most common treatment-emergent adverse events in the study included diarrhea, fatigue, and nausea, with thrombocytopenia and anemia being the most frequent hematological adverse events . This compound exhibits dose-proportional pharmacokinetics with a half-life suitable for intermittent dosing schedules in a research context . This product is strictly labeled "For Research Use Only" (RUO) . It is exclusively tailored for laboratory research applications, including fundamental biological investigation, drug discovery, and the development of novel therapeutic strategies. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FT-1101;  FT 1101;  FT1101.

Origin of Product

United States

Discovery and Preclinical Development of Ft 1101

Historical Context of BET Inhibitor Research and Drug Discovery

The field of epigenetics has identified the Bromodomain and Extra-Terminal (BET) family of proteins as crucial regulators of gene transcription, making them a compelling target for therapeutic intervention, particularly in oncology. researchgate.netconfex.com The BET family in mammals comprises four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. researchgate.netnih.gov These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. nih.govnih.gov This interaction serves as a scaffold to recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. confex.comnih.gov

Interest in targeting BET proteins surged with the discovery that they regulate the expression of key oncogenes, such as MYC, which is a master regulator of cell proliferation and survival in many cancers. biospace.comconfex.com The seminal discovery of JQ1, a potent and specific thienotriazolodiazepine inhibitor of BET bromodomains, provided a critical tool to probe the function of these proteins and validate them as therapeutic targets. wikipedia.orgnih.gov Preclinical studies with JQ1 and other early-generation BET inhibitors demonstrated significant anti-proliferative effects in a wide range of cancer models, including hematologic malignancies and solid tumors, providing strong support for their therapeutic potential. researchgate.netconfex.com These initial findings spurred the development of a multitude of BET inhibitors, with several, like FT-1101, advancing into clinical trials to assess their safety and efficacy in patients. nih.gov

Rational Design and Synthesis Approaches for this compound

The development of this compound stemmed from a focused, protein structure-guided drug design strategy. researchgate.netconfex.com Researchers at FORMA Therapeutics employed an approach centered on exploring small molecules that could act as acetyl lysine mimetics. researchgate.netconfex.com This rational design process aimed to create a potent inhibitor that could effectively compete with acetylated histones for binding to the bromodomains of all four BET family members. ashpublications.orgresearchgate.net By leveraging structural insights into the acetyl-lysine binding pocket of BET bromodomains, the design process sought to optimize the potency and drug-like properties of the new compound. This strategy led to the identification of this compound as a novel, orally bioavailable pan-BET inhibitor with a promising preclinical profile. biospace.comconfex.com The successful discovery of this compound was part of a strategic collaboration between FORMA Therapeutics and Celgene. biospace.combiospace.com

Structural Differentiations of this compound from Other BET Inhibitor Classes (e.g., JQ1)

A key characteristic of this compound is that it is structurally distinct from the well-established (+)-JQ1 class of BET inhibitors. researchgate.netconfex.com While JQ1 is based on a thienotriazolodiazepine scaffold, this compound possesses a novel chemical architecture. researchgate.netwikipedia.org This structural uniqueness is a significant aspect of its development, as it can lead to different pharmacological properties, binding kinetics, and potential for overcoming resistance mechanisms that might emerge with other classes of BET inhibitors. The distinct structure of this compound underpins its identity as a novel chemical entity in the landscape of BET-targeting therapeutics. researchgate.net

Preclinical Research Findings

Preclinical evaluation of this compound has demonstrated its potent and broad activity as a pan-BET inhibitor. In biochemical binding assays, this compound showed equipotent, high-affinity binding to the bromodomains of all four BET family members. confex.comashpublications.org Its anti-proliferative effects have been observed across a wide array of human cancer cell lines, particularly those of hematologic origin. confex.com

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) ≤ 20 nMBRD2, BRD3, BRD4, BRDT confex.comashpublications.org
Anti-proliferative Activity (IC50) 40 nMMV-4-11 (AML) confex.com
In Vivo Efficacy Significant tumor growth inhibition, including regressionsMV-4-11 Xenograft Model confex.comashpublications.org
MYC Gene Expression >75% decrease in tumorsMV-4-11 Xenograft Model confex.com

Molecular Mechanisms of Action of Ft 1101

Pan-BET Bromodomain Inhibitory Profile

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the germ cell-specific BRDT, are crucial epigenetic readers. These proteins contain two conserved N-terminal bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine (B10760008) residues on histone tails and other nuclear proteins. This interaction is fundamental to their role in regulating chromatin structure and gene transcription. ontosight.ainih.govxemistry.comnih.gov

Inhibition of BRD2, BRD3, BRD4, and BRDT

FT-1101 functions as a pan-BET bromodomain inhibitor, demonstrating equipotent inhibition of binding for both bromodomains across all four BET family members: BRD2, BRD3, BRD4, and BRDT. ontosight.ainih.govsigmaaldrich.commdpi.com This broad inhibitory profile underscores its capacity to broadly target the functions mediated by these key epigenetic regulators.

Binding Affinity and Specificity to Bromodomains

In biochemical binding assays, this compound exhibits high binding affinity to the BET bromodomains, with dissociation constant (Kd) values reported to be ≤ 20 nM for all four BET family members. ontosight.ainih.govsigmaaldrich.commdpi.com This indicates a strong and consistent interaction with the acetylated lysine recognition motifs within these proteins. While primarily a pan-BET inhibitor, some research suggests this compound may also exhibit activity towards certain non-BET bromodomain proteins, such as CECR2 and BRD9, though its primary and most characterized activity remains directed at the BET family. mdpi.com

Table 1: Binding Affinity of this compound to BET Bromodomains

BET Family MemberDissociation Constant (Kd)
BRD2≤ 20 nM ontosight.ainih.govsigmaaldrich.commdpi.com
BRD3≤ 20 nM ontosight.ainih.govsigmaaldrich.commdpi.com
BRD4≤ 20 nM ontosight.ainih.govsigmaaldrich.commdpi.com
BRDT≤ 20 nM ontosight.ainih.govsigmaaldrich.commdpi.com

Epigenetic Modulatory Activities

The BET proteins act as "epigenetic readers" by binding to acetylated lysine residues on histone tails, thereby influencing chromatin dynamics and gene expression. This compound's inhibitory action directly impacts these fundamental epigenetic processes. nih.govxemistry.com

Disruption of Acetylated Histone-BET Protein Interactions

A core mechanism of this compound involves its competitive binding to the acetylated lysine recognition motifs within the bromodomain sites of BET proteins. nih.govxemistry.com By mimicking acetylated lysine, this compound effectively prevents the crucial interaction between BET proteins and acetylated histones. This disruption is central to its epigenetic modulatory activity. nih.govxemistry.com

Modulation of Chromatin Structure and Gene Expression

The disruption of BET protein-acetylated histone interactions by this compound leads to significant modulation of chromatin structure and subsequent changes in gene expression. nih.govxemistry.com Normally, BET proteins recruit transcriptional regulatory complexes to acetylated chromatin, which is associated with active gene transcription. xemistry.comnih.gov By dislodging BET proteins from these sites, this compound can induce chromatin remodeling, leading to a more condensed state that is less accessible for transcription. This ultimately results in the prevention of the expression of certain growth-promoting genes. nih.gov

Impact on Transcriptional Regulatory Networks

The epigenetic modulatory activities of this compound profoundly impact transcriptional regulatory networks, particularly those involved in cell proliferation and oncogenesis. ontosight.ainih.gov

A key effect of this compound is the down-regulation of critical oncogenes, such as MYC. ontosight.ainih.govsigmaaldrich.com BRD4, the most extensively studied BET family member, plays a significant role in positively regulating the expression of MYC and other cancer-associated genes, particularly through its localization to super-enhancer regulatory elements. ontosight.ainih.gov this compound's inhibition of BET proteins, especially BRD4, leads to a reduction in their presence at these super-enhancers, resulting in the transcriptional suppression of associated oncogenes. ontosight.ainih.gov This suppression of oncogenic transcriptional programs contributes to its observed anti-proliferative effects in various cancer cell lines. ontosight.ainih.govsigmaaldrich.com Furthermore, this compound's impact extends to other therapeutically important gene regulatory networks by influencing the recruitment of transcription factors and the activity of RNA polymerase II. ontosight.ainih.gov

Cellular and in Vitro Pharmacological Characterization of Ft 1101

Anti-proliferative Effects in Cancer Cell Lines

FT-1101 exhibits significant anti-proliferative activity across a wide spectrum of cancer cell lines, particularly within hematologic malignancies.

Efficacy across Hematologic Malignancy Cell Panels (Leukemia, Lymphoma, Multiple Myeloma)

In in vitro studies, this compound demonstrated potent anti-proliferative effects across a broad panel of human leukemia, lymphoma, and multiple myeloma cell lines. Specifically, out of 123 cell lines tested, 66 displayed IC50 values below 500 nM. A notable example is the MV-4-11 acute myeloid leukemia cell line, where this compound exhibited an IC50 of 40 nM. Furthermore, in preclinical xenograft and syngeneic models, this compound achieved superior tumor growth inhibition, including regressions, when compared to JQ1, another established BET inhibitor. nih.gov

Table 1: Anti-proliferative Efficacy of this compound in Hematologic Malignancy Cell Lines

Cell Line PanelNumber of Cell Lines with IC50 < 500 nM (out of 123)Specific Cell Line Example (IC50)
Leukemia, Lymphoma, Myeloma66MV-4-11 (Acute Myeloid Leukemia): 40 nM

Correlation with Molecular Biomarker Modulation (e.g., MYC gene and protein expression downregulation)

The anti-proliferative activity of this compound is closely correlated with the modulation of critical molecular biomarkers. A key finding is the downregulation of MYC gene and protein expression, which has been observed in sensitive cell lines such as MV-4-11. MYC is a proto-oncogene that plays a master regulatory role in diverse cellular functions vital for cell growth and survival in many cancers, and its downregulation is a hallmark effect of BET inhibition. nih.gov Beyond MYC, pharmacodynamic biomarker modulation, including decreased CCR1 mRNA expression and increased HEXIM1 mRNA expression, has been observed in correlation with this compound concentrations. nih.gov More robust modulation of these biomarkers was noted at this compound doses exceeding 180 mg. nih.gov

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

As a BET inhibitor, this compound exerts its anti-tumor effects by inducing cell cycle arrest and enhancing apoptosis in cancer cells. The mechanism of action involves this compound binding to the acetylated lysine (B10760008) recognition motifs within the bromodomain sites of BET proteins. This binding prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and gene expression. The subsequent prevention of the expression of certain growth-promoting genes is a key factor leading to the inhibition of tumor cell growth, cell cycle arrest, and the induction of programmed cell death (apoptosis).

Modulation of Cell Identity and Differentiation Pathways

BET proteins, including BRD2, BRD3, BRD4, and BRDT, are transcriptional regulators crucial for development and cellular growth. Inhibition of these proteins, as achieved by this compound, can influence cell identity and differentiation pathways. For instance, in the context of NUT midline carcinoma, the silencing of the BRD4-NUT fusion gene, a target of BET inhibition, results in differentiation and growth arrest of the cancer cells. Similarly, the displacement of the BRD4 oncoprotein from chromatin by BET inhibitors like JQ1 leads to anti-proliferative activity accompanied by squamous differentiation. While specific detailed studies on this compound's direct impact on cell differentiation pathways were not extensively detailed in the provided search results, its classification as a pan-BET inhibitor implies a similar potential to modulate these pathways by disrupting the epigenetic regulatory functions of BET proteins.

Structure-Activity Relationship (SAR) Studies for Biological Activity

This compound is characterized as a structurally distinct pan-BET bromodomain inhibitor. Unlike some other clinical-stage BET inhibitors, such as those in the (+)-JQ1 class, this compound possesses a unique chemical structure. Its potent inhibitory activity is demonstrated by its equipotent binding to all four BET family members (BRD2, BRD3, BRD4, and BRDT), with reported dissociation constants (Kd) of less than 20 nM. nih.gov This equipotent inhibition across the BET family highlights its broad-spectrum targeting of these epigenetic readers, contributing to its observed biological activity in cancer models.

Preclinical in Vivo Efficacy Studies of Ft 1101

Evaluation in Xenograft Models of Hematologic Malignancies

FT-1101 has been rigorously assessed in human tumor xenograft models, providing robust evidence of its therapeutic potential in hematologic cancers.

Oral administration of this compound at its maximum tolerated dose resulted in significant tumor growth inhibition in both MV-4-11 and THP-1 acute myeloid leukemia (AML) xenograft models nih.govnih.govwikipedia.org. Notably, these studies also observed instances of tumor regressions nih.govnih.govwikipedia.org. The anti-tumor activity was evident across various dosing schedules, ranging from once daily to once weekly nih.govnih.gov.

Table 1: Tumor Growth Inhibition and Regression in Xenograft Models

Xenograft ModelObserved EfficacyDosing Schedules
MV-4-11 AMLSignificant Tumor Growth Inhibition, Tumor Regressions nih.govnih.govwikipedia.orgOnce daily to once weekly nih.govnih.gov
THP-1 AMLSignificant Tumor Growth Inhibition, Tumor Regressions nih.govnih.govOnce daily to once weekly nih.govnih.gov

This compound demonstrated superior in vivo efficacy in the MV-4-11 model when compared to BET inhibitors belonging to the (+)-JQ1 class nih.govnih.gov. This enhanced efficacy is particularly noteworthy given that this compound possesses a distinct chemical structure compared to the (+)-JQ1 class of BET inhibitors nih.govnih.gov. In vitro studies further supported its potency, showing potent anti-proliferative activity across a broad spectrum of human leukemia, lymphoma, and multiple myeloma cell lines, with 66 out of 123 cell lines exhibiting IC50 values below 500 nM nih.govnih.gov. Furthermore, this compound displayed equipotent inhibition of binding for both bromodomains in all four BET family members (BRD2, BRD3, BRD4, and BRDT) to a known bromodomain ligand, with dissociation constants (Kd) of ≤ 20 nM nih.govnih.govprobechem.com.

Table 2: Comparative Efficacy of this compound vs. (+)-JQ1 Class in MV-4-11 Xenograft Model

CompoundEfficacy in MV-4-11 ModelStructural Relationship to (+)-JQ1
This compoundSuperior in vivo efficacy nih.govnih.govStructurally distinct nih.govnih.gov
(+)-JQ1 ClassInferior in vivo efficacy nih.govnih.govReference class nih.govnih.gov

Pharmacodynamic Biomarker Assessment in Animal Models (e.g., MYC gene expression, HEXIM1, CCR1)

The in vivo efficacy of this compound was closely linked to its pharmacodynamic effects on key biomarkers. A significant observation was the prolonged drug exposure associated with a greater than 75% decrease in MYC gene expression within tumors, an effect sustained for at least 12 hours nih.govnih.gov. The anti-proliferative activity of this compound in the MV-4-11 acute myeloid leukemia cell line was found to correlate with the downregulation of both MYC gene and protein expression, suggesting that MYC suppression contributes to its anti-proliferative effects nih.govnih.gov.

Beyond MYC, genome-wide mapping of BRD4 super-enhancer binding sites in MV-4-11 cells through ChIP-sequencing identified additional potential pharmacodynamic biomarkers nih.govnih.gov. Preliminary analysis from a Phase 1 study indicated that pharmacodynamic responses correlated with this compound concentrations, demonstrating modulation of biomarkers such as a decrease in CCR1 mRNA expression and an increase in HEXIM1 mRNA expression. This modulation was observed with this compound doses as low as 80 mg, with more robust effects seen at doses exceeding 180 mg. Transcriptional modulation of MYC, HEXIM1, and CCR1 are recognized as proposed biomarkers for BET inhibitors.

Table 3: Pharmacodynamic Biomarker Modulation by this compound

BiomarkerEffect of this compound TreatmentContextAssociated Doses (if specified)
MYC gene expression>75% decrease nih.govnih.govTumors (MV-4-11)Sustained for at least 12 hours nih.govnih.gov
MYC protein expressionDown-regulation nih.govnih.govMV-4-11 cell lineN/A
CCR1 mRNA expressionDecreaseWhole bloodSeen at ≥ 80 mg, robust at >180 mg
HEXIM1 mRNA expressionUpregulationWhole bloodSeen at ≥ 80 mg, robust at >180 mg

Distribution and Tissue Penetration Studies

Studies on this compound have investigated its distribution and ability to penetrate various tissues, which is crucial for its therapeutic efficacy.

A significant finding in preclinical studies is that this compound successfully crossed the blood-brain barrier (BBB) in mice nih.govnih.gov. This permeability allowed this compound to achieve pharmacologically relevant free drug concentrations within the brain nih.govnih.gov. This characteristic is important for potential therapeutic applications involving central nervous system involvement in hematologic malignancies.

Translational Research and Future Directions

Preclinical Rationale for Translational Research

FT-1101 is an orally bioavailable, structurally distinct pan-BET bromodomain inhibitor that has demonstrated potent activity in preclinical models of hematologic malignancies. It effectively inhibits the binding of all four BET family members—BRD2, BRD3, BRD4, and BRDT—to their ligands, with dissociation constant (Kd) values of ≤20 nM researchgate.netashpublications.org. The rationale for targeting BET proteins stems from their crucial role in regulating gene expression, particularly BRD4, which positively controls the expression of oncogenes like MYC and other cancer-associated genes through its localization to super-enhancer regulatory elements researchgate.netbiospace.comaacrjournals.org.

Preclinical studies have shown that this compound exhibits potent anti-proliferative activity across a broad spectrum of human leukemia, lymphoma, and multiple myeloma cell lines. Notably, 66 out of 123 tested cell lines displayed IC50 values below 500 nM researchgate.netashpublications.org. The anti-proliferative effects of this compound correlate with the downregulation of MYC gene and protein expression, indicating a direct mechanistic link to its therapeutic action researchgate.net.

In in vivo xenograft models, including MV-4-11 and THP-1 acute myeloid leukemia (AML) models, oral administration of this compound resulted in significant tumor growth inhibition, including instances of tumor regression researchgate.netashpublications.org. This efficacy was observed with various dosing schedules, from once daily to once weekly, and was found to be superior to that of JQ1, another BET inhibitor researchgate.netashpublications.org. The robust in vivo efficacy of this compound was associated with prolonged drug exposure and a sustained decrease of over 75% in MYC gene expression within tumors for at least 12 hours researchgate.net. Furthermore, this compound demonstrated the ability to cross the blood-brain barrier in mice, reaching pharmacologically relevant free drug concentrations in the brain, which is crucial for treating central nervous system involvement in certain malignancies researchgate.net. The promising preclinical profile of this compound has supported its progression into human clinical trials researchgate.netbiospace.com.

Mechanistic Basis for Combination Therapies

The therapeutic potential of this compound extends to its use in combination therapies, leveraging its distinct mechanism of action to enhance efficacy and potentially overcome resistance. A Phase 1 clinical trial has evaluated this compound as a monotherapy and in combination with azacitidine in patients with relapsed/refractory hematologic malignancies researchgate.netashpublications.org. A small cohort of patients with AML/myelodysplastic syndrome (MDS) received this compound in combination with azacitidine ashpublications.org.

Preclinical data suggest that BET inhibitors, including this compound, hold significant promise in combination with other therapeutic agents. They have demonstrated strong synergy with immune checkpoint inhibitors and various epigenetic agents, particularly histone deacetylase (HDAC) inhibitors researchgate.net. This synergy often allows for reduced doses of each agent, potentially mitigating overlapping toxicities researchgate.net.

Combinations of BET inhibitors with PI3K inhibitors have also shown beneficial effects in various cancer types, including breast, ovarian, and colorectal cancers aacrjournals.org. In breast cancer studies, the combination of BET inhibitors with PI3K inhibitors led to a significant decrease in the expression of downstream PI3K signaling genes, such as EGFR and IGF growth factors, resulting in reduced cell proliferation compared to treatment with PI3K inhibitors alone mdpi.com. Moreover, inhibition of the PI3K pathway has been shown to overcome both primary and acquired resistance to BET inhibitors, highlighting a crucial mechanistic basis for such combinations mdpi.com. These findings underscore the potential for this compound to be integrated into multi-drug regimens to achieve more profound and durable anti-tumor responses.

Mechanistic Insights into Overcoming Therapeutic Resistance

Therapeutic resistance remains a major challenge in cancer treatment, and understanding the mechanisms by which this compound and other BET inhibitors can circumvent or prevent resistance is critical. BET inhibitors, in general, appear to possess the ability to overcome resistance to other targeted agents researchgate.net.

Research into the mechanisms of resistance to BET inhibitors has provided valuable insights. For instance, in preclinical studies involving triple-negative breast cancer (TNBC), resistance to BET inhibitors was linked to the downregulation of protein phosphatase 2A (PP2A) mdpi.com. This downregulation led to hyper-phosphorylation of BRD4 and an enhanced interaction and activity of MED1, a mediator of RNA polymerase II, ultimately resulting in the upregulation of transcription machinery and increased cell proliferation mdpi.com. Similarly, in certain hematological cancers, BET inhibitor treatment was observed to induce delayed WNT/β-catenin signaling-mediated MYC oncogene expression, suggesting a compensatory pathway that could contribute to resistance mdpi.com.

Addressing therapeutic resistance broadly involves understanding diverse molecular mechanisms, including drug efflux, enhanced DNA damage repair, apoptosis evasion, and epigenetic modifications researchgate.net. Strategies to overcome resistance often involve the development of combination therapies and a deeper understanding of the specific resistance mechanisms to identify novel drug targets frontiersin.org. The continued investigation of this compound's interactions with these resistance pathways is vital for maximizing its long-term therapeutic utility.

Development of Advanced Analogues and Derivatives of this compound

This compound itself was developed through a protein structure-guided drug design approach, exploring small molecule acetyl lysine (B10760008) mimetics researchgate.net. This approach aimed to create a structurally distinct pan-BET bromodomain inhibitor. While the current literature extensively discusses this compound's properties and clinical progression, there is no explicit mention of the development of advanced analogues or derivatives specifically of this compound in the provided search results.

However, the broader field of BET inhibitor research is actively pursuing the development of next-generation compounds to address limitations such as "class-effect" toxicities and to achieve greater selectivity. These efforts include the design of:

Selective BET inhibitors: Compounds that target only one of the two bromodomains (BD1 or BD2) of BET proteins, or are selective for specific BET family members like BRD4, aiming to improve the therapeutic window and reduce off-target effects nih.govonclive.comnih.gov.

Bivalent BET inhibitors: Molecules designed to engage multiple binding sites simultaneously nih.gov.

Kinase and BET dual inhibitors: Compounds that simultaneously target BET proteins and other crucial kinases involved in cancer pathways nih.gov.

BET protein Proteolysis-Targeting Chimeras (PROTACs): These are bifunctional molecules that induce the degradation of BET proteins rather than merely inhibiting their function, offering a potentially more profound and durable therapeutic effect nih.gov.

Targeting the ET domain: Exploring the unique C-terminal extra-terminal (ET) domain of BET proteins as a novel therapeutic target nih.gov.

While these represent advancements in BET inhibition generally, specific analogues or derivatives directly stemming from the this compound scaffold were not detailed in the provided information.

Future Research Avenues in Epigenetic Drug Discovery for BET Inhibition

The field of epigenetic drug discovery, particularly concerning BET inhibition, is dynamic and holds substantial future promise. Future research avenues for BET inhibitors, including insights gained from this compound's development, encompass several key areas:

Optimizing Therapeutic Potential and Elucidating Mechanisms: Continued research is needed to fully optimize the therapeutic potential of BET inhibitors like this compound, further elucidate their specific mechanisms of action, and investigate their synergistic effects with other therapies nih.gov.

Biomarker Identification: A critical area of focus is the identification of specific biomarkers that can predict the efficacy and resistance of BET inhibitors, enabling more personalized and effective treatment strategies nih.gov.

Novel Design Strategies: The development of more selective BET inhibitors (e.g., BD1 or BD2 selective, or BRD4-selective) aims to improve the therapeutic window and mitigate "class-effect" toxicities observed with pan-BET inhibitors nih.govonclive.comnih.gov. The exploration of bivalent inhibitors, kinase/BET dual inhibitors, and PROTACs represents significant advancements in drug design nih.gov.

Targeting Leukemia Stem Cells: Research into the role of BET inhibitors in eradicating leukemia stem cells, which are crucial for disease maintenance and resistance, is an important direction researchgate.net.

Application of Artificial Intelligence (AI): AI is increasingly being leveraged to accelerate epigenetic drug discovery, including for BET inhibitors. This involves designing compounds with optimized physicochemical, pharmacokinetic, and pharmacodynamic properties, potentially shortening the preclinical development phase drugtargetreview.com.

These ongoing research efforts aim to expand the therapeutic utility of BET inhibitors, address current limitations, and ultimately improve patient outcomes across a range of cancers and other diseases where epigenetic dysregulation plays a role.

Q & A

Q. What is the molecular mechanism of FT-1101 as a BET inhibitor, and how does it disrupt transcriptional regulation?

this compound binds competitively to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT), preventing their interaction with acetylated histones. This disrupts chromatin remodeling, leading to downregulation of oncogenes like MYC and impairing tumor cell proliferation. Experimental validation involves chromatin immunoprecipitation sequencing (ChIP-seq) to map BRD4 displacement from super-enhancers and qRT-PCR to quantify MYC suppression .

Q. Which preclinical models are most relevant for evaluating this compound’s anti-tumor activity?

Key models include:

  • MV-4-11 and THP-1 AML xenografts : These demonstrate dose-dependent tumor growth inhibition (TGI) and regression, with IC₅₀ values as low as 40 nM in MV-4-11 cells.
  • Syngeneic models : Used to assess immune modulation and TGI in immunocompetent settings.
    Methodologically, researchers should prioritize models with BRD4-dependent oncogene addiction (e.g., MYC-driven cancers) and use pharmacodynamic markers (e.g., MYC expression) to confirm target engagement .

Q. How should this compound be formulated for in vivo studies to ensure optimal bioavailability?

this compound’s oral bioavailability is achieved via a solvent system containing DMSO (10%), PEG300 (60%), and Tween 80 (5%), diluted in water. Stability testing under -80°C for long-term storage is critical. For dosing, weekly or biweekly schedules at maximum tolerated doses (MTDs) are recommended to balance efficacy and toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and limited clinical responses in B-cell non-Hodgkin lymphoma (B-NHL)?

Preclinical studies showed potent activity in leukemia/lymphoma cell lines (IC₅₀ < 500 nM in 66/123 lines), yet clinical trials (NCT02543879) reported only stable disease (SD) in B-NHL patients. Methodological considerations:

  • Tumor heterogeneity : Use single-cell RNA-seq to identify resistant subpopulations.
  • Pharmacokinetic variability : Monitor free drug concentrations in tumor biopsies vs. plasma.
  • Combination strategies : Pair this compound with agents targeting parallel pathways (e.g., azacitidine) to overcome resistance .

Q. What experimental approaches validate this compound’s target engagement and downstream epigenetic effects?

  • Biochemical assays : Measure Kd values for BET bromodomains using fluorescence polarization or AlphaScreen.
  • Transcriptomic profiling : RNA-seq to identify suppressed oncogenes (e.g., MYC, IL-8, CCR1) and activated tumor suppressors.
  • Epigenetic mapping : CUT&Tag or ATAC-seq to assess chromatin accessibility changes post-treatment .

Q. How should dose-escalation studies for this compound be designed to optimize therapeutic windows in hematologic malignancies?

Phase 1 trials (e.g., NCT02543879) used adaptive 3+3 designs with weekly, biweekly, or monthly dosing (10–600 mg). Key parameters:

  • Pharmacokinetic (PK) sampling : Assess Cmax, AUC, and trough levels to correlate exposure with MYC suppression.
  • Pharmacodynamic (PD) endpoints : Include serial bone marrow biopsies for MYC RNA quantification.
  • Toxicity thresholds : Monitor thrombocytopenia and gastrointestinal effects as dose-limiting toxicities .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s tumor growth inhibition (TGI) in xenograft models?

  • Longitudinal mixed-effects models : Account for repeated measurements and inter-mouse variability.
  • Response criteria : Define partial response (PR) as ≥50% TGI and complete response (CR) as tumor regression.
  • Survival analysis : Kaplan-Meier curves with log-rank tests for progression-free intervals .

Q. How can researchers address variability in this compound’s IC₅₀ values across cell lines?

  • Multi-omics integration : Correlate IC₅₀ with basal MYC expression, BRD4 ChIP-seq signals, or mutational profiles (e.g., TP53 status).
  • Resistance screens : Perform CRISPR-Cas9 knockout libraries to identify synthetic lethal partners .

Clinical Translation Challenges

Q. What biomarkers predict response to this compound in relapsed/refractory AML/MDS?

Candidate biomarkers from preclinical/clinical

  • Baseline MYC expression : Higher levels correlate with sensitivity.
  • BRD4 super-enhancer occupancy : Tumors with BRD4-rich enhancers are more dependent on BET inhibition.
  • Peripheral blasts : Serial cfDNA analysis for MYC suppression as a real-time response indicator .

Q. Why did this compound show minimal efficacy in solid tumors compared to hematologic malignancies?

Hypotheses include:

  • Poor tumor penetration : Assess brain/blood-barrier penetration via LC-MS/MS of intracranial xenografts.
  • Compensatory pathways : Use phospho-proteomics to identify bypass signaling (e.g., PI3K/AKT).
  • Microenvironmental factors : Co-culture models with fibroblasts/immune cells to mimic stromal resistance .

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